The synthesis of 6,7-dihydro-5,7-dimethyl-5H-cyclopentapyrazine can be achieved through various methods. One notable approach involves the selective formation of substituted pyrazines via cyclization reactions. This process typically includes the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic structure .
Key methods include:
The molecular structure of 6,7-dihydro-5,7-dimethyl-5H-cyclopentapyrazine can be represented in multiple formats:
CC1CCC2=C1N=CC(C)=N2InChI=1S/C9H12N2/c1-6-3-4-8-9(6)10-5-7(2)11-8/h5-6H,3-4H2,1-2H3The compound exhibits a bicyclic structure comprising a five-membered cyclopentane ring fused to a pyrazine ring. This configuration is crucial for its chemical behavior and interaction with biological systems .
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 148.205 g/mol |
| IUPAC Name | 2,5-dimethyl-5H-cyclopentapyrazine |
| CAS Registry Number | 38917-61-2 |
6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine can participate in various chemical reactions typical for heterocycles:
These reactions are critical for synthesizing more complex compounds or modifying existing structures for specific applications.
The mechanism of action for 6,7-dihydro-5,7-dimethyl-5H-cyclopentapyrazine primarily revolves around its interaction with biological receptors or enzymes. Its unique structure allows it to fit into specific binding sites, potentially influencing metabolic pathways related to flavor perception or other physiological responses.
Physical Properties:
Chemical Properties:
| Property | Value |
|---|---|
| LogP (octanol-water partition coefficient) | Approximately 0.9678 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are significant when considering the compound's applications in food science and potential effects on human health.
6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine finds applications primarily in the food industry due to its flavor profile. It is used in flavoring agents for various products such as:
Additionally, its detection in food matrices makes it a candidate for research into biomarkers for dietary intake assessment .
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